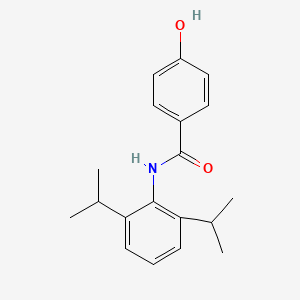![molecular formula C15H24N2O B5619258 1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5619258.png)
1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound features a piperazine ring substituted with an ethyl group and a benzyl group that is further substituted with a methoxy and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-methoxy-3-methylbenzyl chloride, is prepared by reacting 4-methoxy-3-methylbenzyl alcohol with thionyl chloride.
N-Alkylation of Piperazine: The benzyl chloride intermediate is then reacted with 1-ethylpiperazine in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large quantities of 4-methoxy-3-methylbenzyl chloride and 1-ethylpiperazine are prepared.
Continuous Flow Reactors: The N-alkylation reaction is carried out in continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-ethyl-4-[(4-hydroxy-3-methylphenyl)methyl]piperazine.
Reduction: 1-ethyl-4-[(3-methylphenyl)methyl]piperazine.
Substitution: Various N-alkyl or N-aryl substituted piperazines.
Aplicaciones Científicas De Investigación
1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of specific enzymes, affecting various biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can be compared with other similar compounds:
1-Ethyl-4-[(4-methoxyphenyl)methyl]piperazine: Lacks the methyl group on the benzyl ring, which may affect its biological activity.
1-Ethyl-4-[(3-methylphenyl)methyl]piperazine: Lacks the methoxy group, which can influence its chemical reactivity and interactions.
1-Ethyl-4-[(4-hydroxy-3-methylphenyl)methyl]piperazine: The hydroxyl group can enhance its solubility and reactivity.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Propiedades
IUPAC Name |
1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-4-16-7-9-17(10-8-16)12-14-5-6-15(18-3)13(2)11-14/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXYRHIIVMWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5619186.png)
![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5619190.png)





![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)
![Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B5619244.png)


![(1S*,5R*)-6-[3-(2-methoxyphenyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619269.png)


